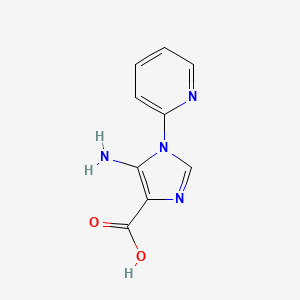

5-Amino-1-(pyridin-2-YL)-1H-imidazole-4-carboxylic acid

Description

Properties

CAS No. |

765850-70-2 |

|---|---|

Molecular Formula |

C9H8N4O2 |

Molecular Weight |

204.19 g/mol |

IUPAC Name |

5-amino-1-pyridin-2-ylimidazole-4-carboxylic acid |

InChI |

InChI=1S/C9H8N4O2/c10-8-7(9(14)15)12-5-13(8)6-3-1-2-4-11-6/h1-5H,10H2,(H,14,15) |

InChI Key |

YXFHZLILLRUCBR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)N2C=NC(=C2N)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(pyridin-2-YL)-1H-imidazole-4-carboxylic acid typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 2-aminopyridine with a suitable carboxylic acid derivative under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or dimethylformamide and catalysts such as hydrochloric acid or sodium hydroxide .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize automated reactors and continuous flow systems to optimize reaction conditions and minimize by-products. The use of advanced purification techniques like crystallization and chromatography is also common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(pyridin-2-YL)-1H-imidazole-4-carboxylic acid: undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.

Major Products

The major products formed from these reactions include nitro derivatives, alcohols, and halogenated imidazole compounds. These products can further undergo additional reactions to form more complex molecules .

Scientific Research Applications

5-Amino-1-(pyridin-2-yl)-1H-imidazole-4-carboxylic acid is an organic compound with a pyridine ring and an imidazole moiety, making it potentially useful as a pharmaceutical agent. The compound has both an amino group and a carboxylic acid functional group in its structure.

Scientific Research Applications

*5-Amino-1-(pyridin-2-YL)-1H-imidazole-4-carboxylic acid has several scientific research applications:

- Chemistry It is used as a building block for synthesizing heterocyclic compounds.

- Biology It is investigated for its potential to act as an enzyme inhibitor.

- Medicine It is explored for potential therapeutic properties, including anti-inflammatory and anticancer activities.

- Industry It is utilized to develop new materials and catalysts.

The reactivity of 5-amino-1-(pyridin-2-yl)-1H-imidazole-4-carboxylic acid is due to its carboxylic acid and amino groups, which allow for various chemical transformations. Research has shown that 5-amino-1-(pyridin-2-yl)-1H-imidazole-4-carboxylic acid exhibits antimicrobial and anti-inflammatory activities. The amino and carboxylic acid groups can form hydrogen bonds with enzymes and receptors, potentially inhibiting their activity, and the imidazole ring can coordinate with metal ions, affecting biochemical pathways.

Mechanism of Action

The mechanism of action of 5-Amino-1-(pyridin-2-YL)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups can form hydrogen bonds with enzymes and receptors, potentially inhibiting their activity. The imidazole ring can also coordinate with metal ions, affecting various biochemical pathways .

Comparison with Similar Compounds

CAIR (5-Amino-1-(5-O-phosphono-β-D-ribofuranosyl)-1H-imidazole-4-carboxylic acid)

- Structure: Replaces pyridin-2-yl with a ribose-phosphate group (5-O-phosphono-β-D-ribofuranosyl) .

- Role: A critical intermediate in de novo purine biosynthesis, where it participates in the conversion to 4-carboxy-5-aminoimidazole ribonucleotide (CAIR → SAICAR) .

- Solubility : Higher hydrophilicity due to the ribose-phosphate moiety compared to the pyridin-2-yl variant.

5-Amino-1-benzyl-1H-imidazole-4-carboxylic acid (CAS 228262-99-5)

Ethyl 5-amino-1-benzyl-1H-imidazole-4-carboxylate (CAS 68462-61-3)

- Structure : Benzyl group at position 1 and an ethyl ester replacing the carboxylic acid .

- Reactivity : The ester group reduces polarity, favoring synthetic intermediates over bioactive forms.

Functional Group Modifications

Carboxylic Acid vs. Ester Derivatives

Amino Group at Position 5

- Conservation Across Analogs: The 5-amino group is preserved in CAIR and benzyl derivatives, suggesting its role in stabilizing transition states during enzymatic reactions .

Heterocyclic Modifications

1-(4-(3-Propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-1H-imidazole-4-carboxylic acid

Data Tables

Table 1. Structural and Functional Comparison of Key Analogs

Biological Activity

5-Amino-1-(pyridin-2-YL)-1H-imidazole-4-carboxylic acid (often referred to as a member of the imidazopyridine family) has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits properties that make it a candidate for various therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial effects.

Chemical Structure and Properties

The chemical structure of 5-amino-1-(pyridin-2-YL)-1H-imidazole-4-carboxylic acid features an imidazole ring fused with a pyridine moiety. This unique combination contributes to its interaction with biological macromolecules, such as proteins and nucleic acids, enhancing its potential as a drug candidate.

Structural Formula

Anti-inflammatory Activity

Research indicates that compounds similar to 5-amino-1-(pyridin-2-YL)-1H-imidazole-4-carboxylic acid exhibit significant anti-inflammatory properties. For instance, derivatives of imidazopyridines have been shown to act as cyclooxygenase (COX) inhibitors, which are crucial in the synthesis of prostaglandins involved in inflammation . The inhibition of COX enzymes can lead to reduced inflammation and pain, making these compounds valuable in the development of nonsteroidal anti-inflammatory drugs (NSAIDs).

Anticancer Potential

The imidazopyridine framework has been associated with anticancer activity by selectively inhibiting kinase activity. This mechanism is particularly relevant for targeting signaling pathways involved in cancer progression. Studies have demonstrated that certain derivatives can inhibit specific kinases, thereby impeding tumor growth and proliferation .

Antimicrobial Effects

The antimicrobial properties of 5-amino-1-(pyridin-2-YL)-1H-imidazole-4-carboxylic acid have also been explored. Research has shown that imidazole derivatives can exhibit antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or interference with nucleic acid synthesis .

Case Study 1: COX Inhibition

A study focused on the synthesis of imidazopyridine derivatives revealed that these compounds could inhibit COX enzymes effectively. The structure-activity relationship (SAR) analysis indicated that modifications at certain positions on the imidazole ring could enhance inhibitory potency .

Case Study 2: Kinase Inhibition in Cancer Therapy

Another investigation evaluated the efficacy of imidazopyridine derivatives against various cancer cell lines. The results indicated that these compounds could significantly reduce cell viability through targeted kinase inhibition, suggesting their potential as anticancer agents .

Case Study 3: Antimicrobial Activity Assessment

In vitro studies assessed the antibacterial activity of 5-amino-1-(pyridin-2-YL)-1H-imidazole-4-carboxylic acid against common pathogens. The findings demonstrated promising results, with effective inhibition observed against both Gram-positive and Gram-negative bacteria .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 5-Amino-1-(pyridin-2-YL)-1H-imidazole-4-carboxylic acid?

- Methodological Answer : The compound can be synthesized via cyclocondensation of pyridin-2-yl hydrazine with β-keto esters or via regioselective substitution on pre-functionalized imidazole cores. For example, analogous routes involve reacting ethyl acetoacetate with DMF-DMA and arylhydrazines to form pyrazole-4-carboxylates, followed by hydrolysis . Characterization typically employs / NMR, IR spectroscopy, and X-ray crystallography to confirm regiochemistry and purity .

Q. How is the solubility profile of this compound determined in common solvents?

- Methodological Answer : Solubility is assessed using a gradient solvent system (e.g., water, DMSO, ethanol, dichloromethane) under controlled temperatures. For instance, structurally related imidazole derivatives exhibit moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in non-polar solvents, as inferred from pyrazole-4-carboxylic acid analogs .

Q. What spectroscopic techniques are critical for structural validation?

- Methodological Answer :

- X-ray crystallography : Resolves tautomeric forms and confirms substitution patterns (e.g., pyridinyl vs. phenyl groups) .

- 2D NMR (COSY, HSQC) : Differentiates between regioisomers and identifies coupling between the pyridine and imidazole protons .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity and stability?

- Methodological Answer : Density Functional Theory (DFT) calculations optimize molecular geometry, calculate frontier molecular orbitals (HOMO/LUMO), and predict nucleophilic/electrophilic sites. For example, studies on 5-methyl-1-phenylpyrazole-4-carboxylic acid used B3LYP/6-31G(d) basis sets to analyze intramolecular hydrogen bonding and tautomeric equilibria . Such models guide synthetic modifications to enhance stability .

Q. What strategies address contradictions in spectroscopic or crystallographic data?

- Methodological Answer :

- Tautomerism analysis : Variable-temperature NMR or IR spectroscopy identifies dominant tautomeric forms in solution vs. solid state .

- Crystallographic refinement : High-resolution X-ray data (e.g., R factor < 0.05) resolves ambiguities in bond lengths and angles, as demonstrated in phenyl-substituted pyrazole derivatives .

- Cross-validation : Combine multiple techniques (e.g., solid-state NMR and X-ray) to reconcile discrepancies .

Q. How can reaction yields be optimized for large-scale synthesis?

- Methodological Answer :

- Catalyst screening : Palladium or copper catalysts enhance coupling reactions between pyridine and imidazole precursors .

- Solvent effects : Polar solvents (e.g., DMF) improve solubility of intermediates, while microwave-assisted synthesis reduces reaction time .

- Byproduct mitigation : Column chromatography or recrystallization in ethanol/water mixtures isolates the pure product, as shown in imidazolecarboxamide syntheses .

Q. What in vitro assays evaluate the compound’s biological activity?

- Methodological Answer :

- Enzyme inhibition assays : Test interactions with kinases or dehydrogenases using fluorometric or colorimetric substrates (e.g., NADH depletion assays) .

- Cellular uptake studies : Radiolabeling (e.g., ) or fluorescence tagging quantifies intracellular accumulation .

- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to target proteins (e.g., adenosine receptors), leveraging structural analogs like AICAR as references .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.